Reaction Rate Differential vs. Aromatic Isocyanate: trans-4-Methylcyclohexyl Isocyanate Exhibits a 15-Fold Slower Alcohol Addition Rate
trans-4-Methylcyclohexyl isocyanate exhibits markedly different kinetics in nucleophilic addition reactions compared to aromatic isocyanates. It has been directly reported that para-nitro-phenyl isocyanate reacts 15 times faster than trans-4-methylcyclohexyl isocyanate in alcohol addition reactions.
| Evidence Dimension | Relative Rate of Alcohol Addition |
|---|---|
| Target Compound Data | Relative rate = 1 (baseline) |
| Comparator Or Baseline | para-nitro-phenyl isocyanate |
| Quantified Difference | 15× faster for comparator |
| Conditions | Alcohol addition reactions |
Why This Matters
This substantial kinetic difference enables greater control in step-growth polymerizations or selective derivatizations where aromatic isocyanates would react too rapidly, leading to broader polydispersity or premature cross-linking.
